N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide: is a chemical compound with potential applications in various fields of research and industry. Its unique structure, which includes both hydroxyl and methoxy functional groups, makes it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its ability to interact with specific enzymes or receptors.
Industry:
- Used in the development of new materials with unique properties.
- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide
- N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide
- N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(4-morpholinylsulfonyl)benzamide
Comparison:
- N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules.
- The thiophene derivatives have a sulfur-containing ring, which can impart different electronic properties and reactivity.
- The morpholinylsulfonyl derivative has a morpholine ring, which can enhance its solubility and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-12(14,9-17-2)8-13-19(15,16)11-7-5-4-6-10(11)18-3/h4-7,13-14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFKILONCYFDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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